1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile is a compound belonging to the family of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxy group and a carbonitrile functional group, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through various methods involving the reaction of azides with alkynes, typically using copper catalysis. The availability of starting materials such as 4-methoxybenzyl azide and appropriate alkyne derivatives is crucial for its synthesis.
1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile is classified as:
The synthesis of 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile typically involves the following methods:
The reaction conditions often include:
The molecular structure of 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile includes:
The molecular formula is C₁₁H₁₃N₃O, with a molecular weight of approximately 217.25 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonitrile group and the electron-donating effect of the methoxy substituent on the benzyl ring.
The mechanism of action for compounds like 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile often involves:
Data from studies indicate that derivatives containing triazole rings can show moderate activity against various cancer types including melanoma and breast cancer .
Relevant data from studies show that modifications to the triazole core can significantly alter both physical and chemical properties .
1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile has potential applications in:
Research continues into optimizing these compounds for enhanced efficacy and selectivity in their applications across various fields .
The 1,2,3-triazole ring is a nitrogen-rich heterocycle characterized by a five-membered structure with three nitrogen atoms and two carbon atoms. This configuration confers exceptional metabolic stability, resisting oxidation, reduction, and hydrolysis under physiological conditions. Its dipole moment (~5 Debye) enables strong hydrogen bonding and dipole-dipole interactions with biological targets, while its moderate logP (typically 0.5–2.0) balances lipophilicity and aqueous solubility. These properties make it an ideal scaffold for drug design, particularly as a bioisostere for amide bonds, esters, and carboxylic acids [1] [6] [7].
In pharmacological applications, the triazole ring serves dual roles:
Table 1: Physicochemical Properties of 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carbonitrile
Property | Value |
---|---|
CAS Registry Number | 1211592-84-5 |
Molecular Formula | C₁₁H₁₀N₄O |
Molecular Weight | 214.23 g/mol |
SMILES String | COC1C=CC(CN2C=C(C#N)N=N2)=CC=1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 54.5 Ų |
The 4-methoxybenzyl (4-Anisyl) and carbonitrile groups synergistically enhance the bioactivity of 1,2,3-triazole cores through distinct mechanisms:
Modulates lipophilicity (logP ≈ 2.1), improving blood-brain barrier penetration for neurological targets [1] [10].
Carbonitrile group (-C≡N):
In angiogenesis inhibition, the carbonitrile-triazole pharmacophore disrupts VEGFR2 signaling, reducing tumor microvessel density by >60% in preclinical models [3].
Triazole drug discovery has evolved through three key phases:
Pre-Click Era (1960s–2000):Initial syntheses relied on Huisgen 1,3-dipolar cycloadditions, which required high temperatures (>100°C) and yielded regioisomeric mixtures. Early drugs like cefatrizine (antibiotic) utilized monosubstituted triazoles but faced scalability limitations [2] [7].
Click Chemistry Revolution (2001–present):Sharpless’ copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective (>98% 1,4-disubstituted), room-temperature synthesis. This accelerated the generation of triazole libraries for high-throughput screening. For instance, microwave-assisted CuAAC now delivers tris-triazole hybrids in >90% yield [2] [3].
Clinical Translation:Four triazole-based drugs have gained FDA approval:
Table 2: Evolution of Key 1,2,3-Triazole Synthesis Methodologies
Era | Synthetic Method | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
Pre-Click (1960) | Thermal Huisgen Cycloaddition | 100°C, 24h | 40–60% | Low (1:1 mixture) |
Click Chemistry | CuAAC | RT, 12h | 85–95% | High (1,4-isomer >98%) |
Modern Variants | RuAAC/Microwave-CuAAC | 80°C, 0.5–1h | 90–99% | Adjustable (1,5/1,4) |
The integration of computational design (e.g., molecular docking for EGFR) has further refined triazole drug candidates, reducing development cycles by 30–50% compared to traditional methods [5] [9] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: